Erythro-4-methylmethylphenidate is a chemical compound that belongs to the class of substituted phenidates, structurally related to methylphenidate, which is widely used as a central nervous system stimulant for treating attention deficit hyperactivity disorder and narcolepsy. The compound has the molecular formula and features a piperidine ring, which is characteristic of many stimulant drugs. Its stereochemistry is defined by the erythro configuration, which influences its pharmacological properties and biological activity.
The biological activity of erythro-4-methylmethylphenidate is primarily characterized by its action as a norepinephrine-dopamine reuptake inhibitor. This mechanism is crucial for its stimulant effects, as it increases the levels of these neurotransmitters in the synaptic cleft, enhancing alertness and focus. Studies have shown that variations in the structure of methylphenidate analogs can lead to significant differences in their potency and efficacy at dopamine transporters .
Several synthesis methods have been developed for erythro-4-methylmethylphenidate. A notable approach involves:
Erythro-4-methylmethylphenidate has potential applications in both medical and research settings:
Research indicates that erythro-4-methylmethylphenidate may interact with various neurotransmitter systems. For instance, it has been shown to affect serotonin levels when co-administered with other serotonergic drugs, potentially leading to serotonin syndrome in certain contexts . Additionally, its interactions with other stimulants like amphetamine may alter their pharmacokinetics and dynamics due to shared metabolic pathways .
Erythro-4-methylmethylphenidate shares similarities with several other compounds in the methylphenidate family. Below is a comparison highlighting its uniqueness:
Erythro-4-methylmethylphenidate's unique erythro configuration differentiates it from its threo counterpart, affecting its binding affinity and biological activity at neurotransmitter transporters. This structural variation could lead to distinct therapeutic profiles and side effects compared to other stimulants.
Traditional synthetic approaches for methylphenidate analogues have historically relied on well-established organic chemistry methodologies that provide access to the core piperidine-containing scaffold characteristic of this compound class [1] [2]. The most widely employed classical route involves the condensation of phenylacetonitrile with 2-chloropyridine using sodium amide as a base in toluene at elevated temperatures of 110-112°C [3] [4]. This reaction produces 2-phenyl-2-(pyridin-2-yl)acetonitrile as an intermediate, which subsequently undergoes hydrolysis in the presence of sulfuric acid to yield the corresponding amide [3] [4].
The amide intermediate is then subjected to treatment with hydrochloric acid in methanol under heating conditions to generate methyl 2-phenyl-2-(pyridin-2-yl)acetate [3] [4]. The critical step in this synthetic sequence involves the selective hydrogenation of the pyridine ring to form the desired piperidine ring system, typically accomplished using platinum or platinum oxide catalysts under hydrogen pressure in acetic acid [3] [4]. This traditional approach, while effective, presents significant challenges in terms of stereochemical control, as it produces mixtures of erythro and threo diastereomers that require subsequent separation [5] [6].
An alternative classical method employs the arylation of benzylcyanide using 2-chloropyridine in the presence of a base, resulting in the formation of α-phenyl-α-(2-pyridyl)acetonitrile [3]. This intermediate undergoes nitrile hydrolysis in sulfuric acid with simultaneous esterification using methanol to obtain the methyl ester of α-phenyl-α-(2-pyridylacetic acid) [3]. The subsequent hydrogenation step follows similar protocols to those described in the condensation approach [3].
The Bamford-Stevens reaction represents another traditional synthetic pathway that has been explored for methylphenidate derivative preparation [2]. This method involves the decomposition of tosylhydrazone intermediates under basic conditions to generate carbene species that can undergo subsequent transformations to yield the target compounds [2]. However, this approach typically provides only modest stereoselectivity and requires additional optimization for practical applications [2].
| Synthetic Method | Starting Materials | Key Catalyst/Conditions | Stereoselectivity | Typical Yield (%) |
|---|---|---|---|---|
| Traditional Phenylacetonitrile Condensation | Phenylacetonitrile, 2-chloropyridine | NaNH₂, 110-112°C, toluene | Non-selective (requires separation) | 70-85 |
| Bamford-Stevens Reaction | Tosylhydrazone intermediate, base | Base-promoted decomposition | Modest selectivity | 60-75 |
| Palladium-Catalyzed Hydrogenation | α-phenyl-α-pyridyl-2-methyl acetate | Pd/C, H₂ pressure, acetic acid | Non-selective | 85-95 |
The tungsten-promoted synthetic methodology represents a significant advancement in the stereoselective preparation of erythro-4-methylmethylphenidate derivatives [7] [8] [9]. This innovative approach utilizes a tungsten fragment {WTp(NO)(PMe₃)} where Tp represents trispyrazolylborate, NO denotes nitrosyl, and PMe₃ indicates trimethylphosphine [7] [8] [9]. The methodology begins with the dearomatization of pyridine through dihapto-coordination (η²) to the electron-rich tungsten fragment [7] [8] [9].
The key synthetic strategy involves the installation of a methyl phenylacetate moiety at the C2′ position of a distal η²-pyridine complex via a Reformatsky reaction [7] [8] [9]. The pyridine borane ligand in WTp(NO)(PMe₃)(η²-pyBH₃) undergoes dearomatization by the metal center and can be elaborated to the analogous η²-mesylpyridinium complex [7] [8] [9]. This transformation provides a platform for subsequent functionalization reactions [7] [8] [9].
Under Reformatsky reaction conditions, the mesyl-substituted pyridinium complex smoothly undergoes addition with methyl α-phenyl bromoacetate to produce a dihydropyridine complex [7] [8]. The incorporation of the methyl phenyl ester moiety occurs exclusively anti to the metal at the C2 position of the pyridine ring [7] [8]. Initially, this reaction produces a 3:1 erythro:threo mixture of diastereomers [7] [8]. However, a critical optimization involves trituration procedures that can enrich the diastereomeric ratio from 3:1 to greater than 20:1 [7] [8].
The trituration process involves sequential treatment with methanol followed by 1,2-dimethoxyethane [7] [8]. The methanol trituration effectively removes decomposition impurities, while the subsequent 1,2-dimethoxyethane trituration achieves the remarkable isomeric enrichment [7] [8]. This purification protocol represents a significant advancement in obtaining highly enriched erythro diastereomers [7] [8].
Following the Reformatsky addition, a tandem protonation/nucleophilic addition sequence results in a library of erythro methylphenidate analogues functionalized at the piperidyl C5′ position [7] [8] [9]. The functional group addition occurs chemoselectively to the C5′ position, cis to the methyl phenylacetate moiety [7] [8] [9]. When this procedure is repeated using an enantioenriched source of the tungsten reagent, it produces enantioenriched methylphenidate derivatives [7] [8] [9].
The tungsten-promoted methodology offers several advantages over traditional synthetic approaches, including enhanced stereochemical control, the ability to introduce functional groups at specific positions, and compatibility with various nucleophiles [7] [8] [9]. The method provides access to previously unexplored structural modifications of the methylphenidate scaffold, particularly functionalization of the piperidine ring [7] [8] [9].
The separation and purification of erythro and threo diastereomers of 4-methylmethylphenidate represents a critical aspect of the synthetic process, as these stereoisomers exhibit distinct pharmacological properties [5] [10] [11]. Several analytical and preparative techniques have been developed to achieve effective separation of these closely related compounds [5] [10] [11].
Recrystallization methods have proven effective for the separation of methylphenidate diastereomers [5] [12]. The traditional approach involves recrystallization from methanol, which can provide moderate enrichment of the desired threo isomer [5]. However, for erythro-4-methylmethylphenidate, specialized recrystallization protocols may be required to achieve optimal separation [5]. The epimerization process using potassium hydroxide has been employed to favor the formation of threo-acetic acid intermediates, which can then be isolated through selective crystallization [5].
Trituration techniques represent an important advancement in diastereomer purification, particularly for tungsten-derived products [7] [8]. The sequential trituration protocol using methanol followed by 1,2-dimethoxyethane has demonstrated remarkable effectiveness in enriching erythro diastereomers from initial ratios of 3:1 to greater than 20:1 [7] [8]. This method is particularly valuable for compounds prepared via tungsten-promoted synthesis [7] [8].
Chromatographic separation methods offer high-resolution separation capabilities for methylphenidate stereoisomers [10] [11] [13]. Preparative thin-layer chromatography using silica gel plates with ethyl acetate as the mobile phase has been successfully employed for the separation of 4-fluoromethylphenidate diastereomers [5]. This method typically achieves baseline separation of erythro and threo forms, although it is limited to preparative scale applications [5].
High-performance liquid chromatography using chiral stationary phases represents the most advanced approach for stereoisomer separation [10] [11] [13]. The Chirobiotic V2 column has demonstrated exceptional performance for the separation of methylphenidate enantiomers and diastereomers [11] [13]. This column utilizes a macrocyclic antibiotic-based chiral selector that provides excellent recognition of the subtle structural differences between stereoisomers [11] [13]. The typical mobile phase consists of methanol containing ammonium acetate and trifluoroacetic acid at specific concentrations [11] [13].
Capillary electrophoresis with cyclodextrin additives offers an alternative high-resolution separation method [10]. The use of 2,6-di-O-methyl-β-cyclodextrin as a chiral selector has proven effective for separating all pairs of methylphenidate enantiomers [10]. This method provides excellent enantioselectivity and can distinguish between threo and erythro forms as well as their respective enantiomers [10].
Supercritical fluid chromatography represents an emerging technology for the separation of methylphenidate stereoisomers [13]. This technique offers advantages in terms of reduced solvent consumption and faster analysis times compared to traditional liquid chromatography [13]. The method utilizes methanol with specific additives and has demonstrated excellent enantioseparation capabilities [13].
| Separation Technique | Target Compounds | Resolution Efficiency | Operating Conditions | Industrial Applicability |
|---|---|---|---|---|
| Recrystallization from Methanol | General methylphenidate diastereomers | Moderate (3:1 to 10:1) | Room temperature, organic solvent | High (simple, scalable) |
| Trituration in 1,2-dimethoxyethane | Tungsten-derived erythro products | High (3:1 to >20:1) | Room temperature, 1,2-dimethoxyethane | Moderate (specialized for tungsten products) |
| Preparative TLC (Silica Gel) | 4-fluoromethylphenidate isomers | Good baseline separation | Ethyl acetate mobile phase | Low (preparative scale only) |
| Chiral HPLC (Chirobiotic V2) | d/l-threo and erythro isomers | Excellent (complete separation) | Methanol/ammonium acetate (92:8) | Moderate (analytical/small preparative) |
| Capillary Electrophoresis with Cyclodextrins | Multiple methylphenidate stereoisomers | Good (all pairs separated) | 2,6-di-O-methyl-β-cyclodextrin buffer | Low (analytical only) |
The industrial-scale production of erythro-4-methylmethylphenidate faces numerous technical and economic challenges that significantly impact manufacturing feasibility and cost-effectiveness [14] [15] [12] [6]. The complexity of synthesizing stereochemically pure compounds at commercial scale requires careful consideration of multiple factors including catalyst selection, process safety, regulatory compliance, and environmental considerations [14] [15] [12] [6].
Catalyst cost represents one of the most significant economic barriers to large-scale production [12] [6]. Traditional synthetic routes rely heavily on platinum or rhodium catalysts, which are extremely expensive and substantially increase manufacturing costs [12] [6]. The order of catalytic activity follows the sequence rhodium > platinum > palladium > nickel, with the most active catalysts being prohibitively expensive for industrial applications [6]. Alternative catalysts such as palladium on carbon have been explored as more economically viable options, although they may require optimization of reaction conditions to maintain acceptable yields and selectivity [12] [6].
Solvent-related challenges present additional complications for industrial implementation [12] [6]. The widespread use of acetic acid as a reaction medium in traditional synthetic routes creates significant problems for product isolation and purification [12] [6]. Acetic acid acts as a reactive solvent that can generate impurities and creates solubility problems that make the process less plant-friendly [12] [6]. The difficulty in isolating products from acetic acid solutions necessitates additional purification steps that result in substantial yield losses and proportional increases in production costs [12] [6].
Impurity formation during large-scale synthesis represents a critical quality control challenge [12] [6]. High-temperature distillation processes required for product isolation from acetic acid solutions generate significant levels of impurities [12] [6]. Since methylphenidate derivatives are pharmaceutical compounds, the reduction of impurities to acceptable limits requires additional purification steps that are responsible for substantial yield losses and corresponding cost increases [12] [6]. The generation of impurities is particularly problematic when acetic acid is distilled at high temperatures during product recovery [12] [6].
Stereoisomer control and separation present major technical challenges for industrial production [5] [14] [12]. The non-selective nature of many traditional synthetic routes produces mixtures of erythro and threo diastereomers that require efficient separation methods [5] [12]. The complex multi-step purification procedures required for stereoisomer separation result in extended processing times and reduced overall yields [5] [12]. Industrial facilities must implement sophisticated separation technologies such as large-scale chromatography or specialized crystallization processes [5] [12].
Process safety considerations impose additional constraints on industrial operations [12] [6]. Many synthetic routes require high-pressure hydrogenation conditions (12-15 kg/cm²) that necessitate specialized equipment and safety protocols [12] [6]. The use of hazardous reagents such as perchloric acid and the requirement for specialized hastelloy autoclaves make certain processes unsuitable for large-scale implementation [6]. Process optimization efforts focus on developing milder reaction conditions that maintain product quality while improving safety profiles [12] [6].
Regulatory compliance represents an increasingly important challenge for industrial production [14] [16]. The Drug Enforcement Administration imposes annual quotas on the production of controlled substances including methylphenidate derivatives [14] [16]. These production limits have contributed to nationwide shortages and have prompted concerns that regulatory constraints may be exacerbating supply challenges [14] [16]. Manufacturing facilities must navigate complex regulatory requirements while attempting to meet growing demand for these therapeutic compounds [14] [16].
Environmental considerations and waste management add further complexity to industrial operations [15] [6]. The use of large volumes of organic solvents and the generation of significant waste streams require sophisticated waste treatment and disposal systems [15] [6]. Process optimization efforts increasingly focus on developing more environmentally sustainable synthetic routes that minimize solvent usage and reduce waste generation [15] [6].
| Challenge Category | Specific Issues | Impact on Production | Proposed Solutions |
|---|---|---|---|
| Catalyst Cost | Platinum, rhodium catalysts expensive | Increased manufacturing costs | Alternative catalysts (Pd/C) |
| Solvent Issues | Acetic acid creates isolation problems | Yield losses, plant unfriendly operations | Alternative solvent systems |
| Impurity Formation | High-temperature distillation generates impurities | Additional purification steps required | Lower temperature processes |
| Stereoisomer Control | Difficult separation of erythro/threo isomers | Reduced overall yield and quality | Improved separation techniques |
| Process Safety | High pressure hydrogenation (12-15 kg/cm²) | Specialized equipment requirements | Process optimization, milder conditions |
| Regulatory Compliance | FDA quota limitations on production | Production volume restrictions | Enhanced manufacturing quotas |
| Scale-up Limitations | Complex multi-step purification required | Extended processing times | Continuous processing methods |
Gas chromatography-mass spectrometry represents a fundamental analytical technique for characterizing erythro-4-methylmethylphenidate, providing distinctive fragmentation patterns that enable reliable identification [1] [2]. The electron ionization mass spectrum exhibits a characteristic fragmentation profile with the molecular ion at m/z 247 typically appearing with weak intensity, consistent with the labile nature of methylphenidate analogs under electron impact conditions [3] [2].
The base peak consistently appears at m/z 84, corresponding to the formation of a tetrahydropyridinium species (C₅H₁₀N⁺) following the loss of the methyl p-tolylacetate moiety from the molecular ion [1] [2]. This fragmentation pathway represents the most energetically favorable cleavage, occurring through α-cleavage adjacent to the piperidine ring nitrogen. The fragment at m/z 190 results from the loss of 57 mass units, corresponding to the methyl p-tolylacetate substituent, while maintaining the aromatic piperidinyl structure [2].
A significant diagnostic fragment appears at m/z 168, generated through the loss of the tetrahydropyridine moiety from the parent structure, resulting in radical cation formation and the production of a methyl p-tolylacetate species [1]. The fragment at m/z 109 represents tropylium ion formation through aromatic rearrangement, analogous to the tropylium ion observed at m/z 91 in methylphenidate spectra [1]. The minor fragment at m/z 56 corresponds to dihydroazetium ion formation through ring fragmentation processes [1].
| Fragment m/z | Relative Intensity (%) | Fragment Description | Formation Mechanism |
|---|---|---|---|
| 247 | Molecular ion (weak) | Molecular ion [M+] | Parent compound ionization |
| 190 | Minor | Loss of methyl p-tolylacetate moiety (M-57) | α-cleavage at piperidine ring |
| 168 | Minor | Loss of tetrahydropyridine moiety | Radical cation formation |
| 109 | Moderate | Tropylium ion formation | Aromatic rearrangement |
| 84 | Base peak (100%) | Tetrahydropyridinium species (C₅H₁₀N⁺) | Loss of methyl p-tolylacetate moiety |
| 56 | Minor | Dihydroazetium ion | Ring fragmentation |
Liquid chromatography-quadrupole time-of-flight mass spectrometry provides complementary analytical capabilities with enhanced mass accuracy and resolution [2]. The electrospray ionization process generates the protonated molecular ion [M+H]⁺ at m/z 248.1645 with high intensity, contrasting with the weak molecular ion observed in electron ionization [2]. The collision-induced dissociation fragmentation pattern mirrors the gas chromatography-mass spectrometry results, with the primary product ion at m/z 84.0813 maintaining approximately 95% relative abundance [1].
| Parameter | Value | Description |
|---|---|---|
| Retention Time (min) | 5.69-5.82 | Chromatographic separation |
| Precursor Ion [M+H]+ | 248.1645 | Protonated molecular ion |
| Product Ion 1 | 190.1226 | Loss of methyl p-tolylacetate |
| Product Ion 2 | 84.0813 | Tetrahydropyridinium fragment |
| Product Ion 3 | 56.0500 | Dihydroazetium fragment |
| Collision Energy (V) | 20-40 | Fragmentation conditions |
| Mass Error (ppm) | <5 | Mass accuracy |
Chiral chromatographic separation of erythro-4-methylmethylphenidate from its threo diastereomer represents a critical analytical challenge due to the presence of two asymmetric carbon centers, generating four possible stereoisomeric configurations [4] [5]. High-performance liquid chromatography utilizing vancomycin-based chiral stationary phases has demonstrated effective resolution capabilities, achieving baseline separation with resolution values exceeding 1.5 [5] [6].
The vancomycin-based chiral selector exhibits enantioselective recognition through multiple interaction mechanisms, including hydrogen bonding, π-π interactions, and steric complementarity [5]. Method development typically employs polar organic mobile phases or normal-phase conditions to optimize chiral recognition, with detection limits capable of identifying enantiomeric excesses as low as 0.5% [5] [6].
Gas chromatographic methods utilizing cyclodextrin-derivatized stationary phases provide alternative separation strategies, particularly effective for volatile methylphenidate analogs [7]. The chiral recognition mechanism involves inclusion complex formation within the cyclodextrin cavity, with separation efficiency dependent on the specific derivatization pattern and mobile phase composition [8].
| Chromatographic System | Stationary Phase | Resolution (Rs) | Application | Sensitivity |
|---|---|---|---|---|
| HPLC with chiral column | Vancomycin-based CSP | >1.5 | Enantiomer separation | 0.5% enantiomeric excess |
| Gas chromatography | Cyclodextrin column | 1.2-1.8 | Diastereomer analysis | 1% impurity detection |
| Chiral derivatization | Chiral acids (N-acetyl-L-leucine) | >2.0 | Absolute configuration | Preparative scale |
| Supercritical fluid chromatography | Cellulose-based CSP | 1.5-2.5 | High-throughput analysis | ng/mL detection |
Comprehensive stability assessment of erythro-4-methylmethylphenidate under diverse environmental conditions reveals generally robust chemical stability under normal storage and handling conditions [10] [11]. Room temperature storage at 25°C demonstrates excellent stability with less than 2% degradation observed over 24-hour periods, consistent with the inherent stability of the methylphenidate scaffold [11] [12].